N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide
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Overview
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide is a versatile chemical compound with a unique structure that includes a piperidine ring, a benzyl group, and an ethanesulfonamide moiety
Scientific Research Applications
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide” and its derivatives may be a potential area of future research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-benzylpiperidine with ethanesulfonyl chloride under basic conditions to form the ethanesulfonamide derivative. The methylthio group is then introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Functionalized benzyl derivatives.
Mechanism of Action
The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylthio group and the ethanesulfonamide moiety provides opportunities for diverse chemical modifications and applications.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S2/c1-3-22(19,20)17-12-14-8-10-18(11-9-14)13-15-6-4-5-7-16(15)21-2/h4-7,14,17H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULNOWQDYORGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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